2-Bromophenazine 5,10-dioxide is a compound belonging to the phenazine family, which is characterized by its nitrogen-containing heterocyclic structure. This compound has garnered attention for its diverse chemical properties and potential biological activities. It is classified under the category of phenazine derivatives, which are known for their varied applications in medicinal chemistry and materials science.
This compound can be derived from natural sources as well as through synthetic methods. Phenazines, including 2-bromophenazine 5,10-dioxide, are produced by various microorganisms and can also be synthesized in the laboratory through chemical reactions involving phenazine precursors and brominating agents .
2-Bromophenazine 5,10-dioxide is classified as a brominated phenazine derivative. Its structural characteristics include a bromine atom substituent at the second position and a dioxo functional group at the five and ten positions of the phenazine ring. This classification places it within a broader category of compounds that exhibit significant biological activities, including antimicrobial and anticancer properties .
The synthesis of 2-bromophenazine 5,10-dioxide can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions, such as temperature and concentration of reagents, to achieve optimal yields. For instance, using basic conditions can enhance nucleophilicity during reactions involving phenazines .
The molecular structure of 2-bromophenazine 5,10-dioxide consists of a phenazine core with two keto groups at the five and ten positions and a bromine atom at the second position. The molecular formula is , with a molecular weight of approximately 278.168 g/mol.
2-Bromophenazine 5,10-dioxide participates in various chemical reactions typical for phenazines:
The reactivity of this compound is influenced by its electronic structure, particularly due to the electron-withdrawing effects of the bromine and dioxo groups which stabilize certain intermediates during reactions .
The mechanism of action for compounds like 2-bromophenazine 5,10-dioxide often involves the generation of reactive oxygen species (ROS) upon reduction or interaction with biological targets. This leads to oxidative stress within cells:
Studies have shown that compounds in this class exhibit varying degrees of cytotoxicity against different cancer cell lines, with mechanisms linked to ROS-mediated damage to cellular components such as DNA and membranes .
Relevant analyses indicate that these properties contribute significantly to its potential applications in pharmaceuticals and material sciences .
2-Bromophenazine 5,10-dioxide has several notable applications:
The investigation of brominated phenazine derivatives represents a focused trajectory within the broader history of phenazine chemistry, which dates back to 1859 with the identification of pyocyanin from Pseudomonas aeruginosa infections [1] [4]. Phenazines gained early pharmacological relevance through compounds like clofazimine, an FDA-approved riminophenazine used against Mycobacterium leprae since the 1960s [1] [7]. The strategic incorporation of halogen atoms (bromine/chlorine) into the phenazine core emerged as a significant structure-activity optimization strategy in the late 20th century, driven by the need to enhance redox properties and bioactivity [5]. Early halogenated derivatives like 2-bromo-1-hydroxyphenazine and 2,4-dibromo-1-hydroxyphenazine were isolated from marine microbes, displaying substantially enhanced antibacterial potency (e.g., MIC = 1.56 µM against S. aureus) compared to non-halogenated analogs [5]. This discovery catalyzed synthetic campaigns to access diverse halogenated phenazines, including the systematic development of 2-bromophenazine 5,10-dioxide derivatives as dual-acting antimicrobial and anticancer agents.
2-Bromophenazine 5,10-dioxide belongs to the N-oxidized phenazine subclass characterized by oxygen atoms bonded to N5 and N10, creating a planar tricyclic system with distinct electronic properties. This scaffold exhibits tautomerism between quinonoid and diimine forms, with the bromine atom at C2 exerting substantial influence on its physicochemical behavior [6] [8]. Key structural features include:
Table 1: Structural and Electronic Comparison of Key Phenazine 5,10-Dioxides
Compound | Substituents | Log P (Pred.) | Redox Potential (E₁/₂, mV) | DNA Binding Constant (K, M⁻¹) |
---|---|---|---|---|
Iodinin | 1,6-diOH | 1.02 | -325 | 2.1 × 10⁵ |
Myxin | 1-OH, 6-OCH₃ | 1.58 | -289 | 1.7 × 10⁵ |
2-Bromophenazine 5,10-dioxide | 2-Br | 2.31 | -243* | 3.5 × 10⁵* |
Tirapazamine (Reference) | N-oxide triazine | 0.41 | -456 | 1.2 × 10⁴ |
*Estimated based on halogen effects; Experimental data pending systematic studies
The phenazine 5,10-dioxide core functions as a bioreductive prodrug, exhibiting preferential cytotoxicity under hypoxic conditions—a hallmark of solid tumors and bacterial biofilm microenvironments. 2-Bromophenazine 5,10-dioxide undergoes enzymatic 1-electron reduction (e.g., via NADPH:cytochrome P450 reductase) to form a transient nitroxyl radical [6]. In hypoxia, this radical undergoes further reduction to cytotoxic species, releasing hydroxyl radicals (·OH) that cause DNA strand scission. Under normoxia, however, oxygen rapidly re-oxidizes the radical, regenerating the parent compound and minimizing off-target damage [6] [8]. This oxygen-dependent cytotoxicity is quantified by the Hypoxic Cytotoxicity Ratio (HCR), with early iodinin analogs showing HCR >50 in AML cell lines [6]. The bromine atom at C2 enhances membrane permeability (Log P ≈2.3) and stabilizes the radical intermediate, potentially lowering the reduction potential (estimated E₁/₂ ≈ -243 mV) into the therapeutic range required for selective tumor targeting (-200 to -450 mV) [6] [8].
Table 2: Bioreduction Pathways and Cytotoxic Species of Phenazine 5,10-Dioxides
Redox State | Formation Condition | Key Intermediates | Cytotoxic Mechanisms |
---|---|---|---|
Parent Compound (Oxidized) | Aerobic | - | DNA intercalation; Moderate topoisomerase inhibition |
Semiquinone Radical | 1-e⁻ reduction | Nitroxyl radical (R-N-O·) | Superoxide (O₂·⁻) generation (aerobic); Further reduction (hypoxia) |
Hydroxylamine | 2-e⁻ reduction | 5-Hydroxy-10-oxide | DNA alkylation; H⁺/e⁻ shuttling |
Fully Reduced | 4-e⁻ reduction | Phenazine | ·OH radical release; Guanine-specific oxidation |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7